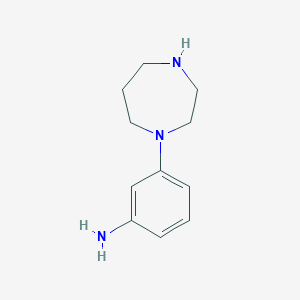

3-(1,4-Diazepan-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

223797-03-3 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(1,4-diazepan-1-yl)aniline |

InChI |

InChI=1S/C11H17N3/c12-10-3-1-4-11(9-10)14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8,12H2 |

InChI Key |

RAOIDXGYKMOZET-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2=CC=CC(=C2)N |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Contextualizing 1,4 Diazepane Scaffolds in Contemporary Medicinal Chemistry Research

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its recurring appearance in molecules that exhibit a wide array of biological activities. researchgate.net The flexibility of the seven-membered ring allows it to adopt various conformations, enabling it to bind to a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net

Derivatives of 1,4-diazepane have been extensively investigated and have shown significant therapeutic potential across several areas. benthamscience.comnih.gov Research has demonstrated their efficacy as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents. nih.govresearchgate.net For instance, certain homopiperazine (B121016) (a synonym for 1,4-diazepane) derivatives have been synthesized and evaluated as potential anticancer agents, showing activity against leukemic cell lines. scirp.org Other research has focused on developing 1,4-diazepane derivatives as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the development of new antithrombotic drugs. nih.gov The versatility of the 1,4-diazepane scaffold allows for the synthesis of large and diverse libraries of compounds for lead-oriented synthesis, aiming to identify new starting points for drug optimization. rsc.org

Overview of Aniline Derivatives As Core Structures in Bioactive Molecules

Aniline (B41778), one of the simplest aromatic amines, and its derivatives are fundamental building blocks in the synthesis of a vast number of bioactive molecules and pharmaceuticals. researchgate.netnih.govcsic.es The aniline motif is a common feature in many drugs, and its presence can be traced back to the late 19th century with the emergence of analgesic drugs like acetanilide. wikipedia.org The amino group on the aromatic ring provides a convenient handle for a variety of chemical modifications, allowing for the construction of complex molecular architectures. wikipedia.org

The utility of aniline derivatives is widespread, with applications ranging from the synthesis of dyes, such as the indigo (B80030) used for blue jeans, to the production of essential medicines like paracetamol (acetaminophen). wikipedia.org In medicinal chemistry, anilines are frequently used as precursors for creating more complex heterocyclic structures or as a key pharmacophore that interacts with biological targets. nih.gov For example, research has been conducted on aniline derivatives as potential treatments for Alzheimer's disease by targeting muscarinic cholinergic receptors. nih.gov However, despite their prevalence, the aniline moiety can present metabolic challenges, as it can be oxidized in the body, which is a consideration in modern drug design. acs.orgsci-hub.box

Research Significance and Prominence of the 3 1,4 Diazepan 1 Yl Aniline Scaffold in Drug Discovery Efforts

Established Synthetic Routes for the 1,4-Diazepane Heterocycle

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net Its synthesis is a cornerstone for the creation of a diverse array of biologically active compounds. benthamscience.comresearchgate.net

Strategies Employing Linear Precursors and Cyclization Reactions

A primary and versatile method for constructing the 1,4-diazepane ring involves the cyclization of linear precursors. This approach typically utilizes bifunctional molecules that can undergo intramolecular reactions to form the seven-membered ring.

One common strategy employs the reductive amination of a linear precursor. For instance, the synthesis of a trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine ring was achieved through the reductive alkylation of tert-butyl alaninate (B8444949) or phenylalaninate by N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide. acs.org Subsequent acetylation, deprotection, and a diphenylphosphorazidate-mediated ring formation yielded the desired diazepine (B8756704). acs.org Another example involves the hydrogenolytic deprotection of a linear precursor derived from 1-tert-butyl hydrogen N-(benzyloxycarbonyl)aspartate, followed by lactam formation to yield a protected hexahydro-1H-3-oxo-1,4-diazepine. acs.org

More recent advancements have explored the use of N-propargylamines as versatile building blocks for the synthesis of 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. researchgate.netrsc.org Additionally, biocatalytic methods using imine reductases for the intramolecular asymmetric reductive amination of aminoketones have been developed, providing an effective route to chiral 1,4-diazepanes. acs.org

A summary of representative cyclization strategies is presented in the table below:

| Precursor Type | Cyclization Method | Key Reagents/Catalysts | Resulting Structure | Ref. |

| N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide & amino acid ester | Reductive alkylation, acylation, deprotection, cyclization | Diphenylphosphorazidate | Trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine | acs.org |

| N-(Benzyloxycarbonyl)aspartate derivative & amino acid ester | Reductive alkylation, hydrogenolysis, cyclization | 1-hydroxy-7-azabenzotriazolyl-N,N,N',N'-tetramethyluronium hexafluorophosphate | Protected hexahydro-1H-3-oxo-1,4-diazepine | acs.org |

| N-propargylamines | Various cyclization pathways | Not specified | 1,4-Diazepane core | researchgate.netrsc.org |

| Aminoketones | Intramolecular asymmetric reductive amination | Imine reductase (IRED) | Chiral 1,4-diazepanes | acs.org |

Functionalization of Pre-formed Diazepane Rings

Once the 1,4-diazepane ring is formed, it can be further modified to introduce desired substituents. This functionalization is crucial for tuning the properties of the final molecule.

A common approach is the N-alkylation or N-arylation of the secondary amines within the diazepane ring. For example, 1,4-diazepane-6-amine (DAZA) can be alkylated with 2-hydroxybenzyl pendant arms through a one-pot synthesis involving carbonyl amine condensation followed by reductive amination. royalsocietypublishing.org This method allows for the creation of hexadentate chelators. royalsocietypublishing.org

Another strategy involves the protection of one nitrogen atom to allow for selective functionalization of the other. For instance, a Boc-protected 1,4-diazepane can be coupled with 4-chloroboronic acid under palladium-catalyzed amination conditions. nih.gov The Boc group can then be removed to allow for further modification.

The table below highlights some functionalization techniques for pre-formed diazepane rings:

| Diazepane Derivative | Functionalization Reaction | Reagents | Product | Ref. |

| 1,4-Diazepane-6-amine (DAZA) | Carbonyl amine condensation and reductive amination | 4-alkoxy-2-hydroxybenzaldehydes, Sodium borohydride | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | royalsocietypublishing.org |

| N-Boc protected 1,4-diazepane | Palladium-catalyzed amination | 4-chloroboronic acid, Palladium catalyst | Boc-protected 4-aryl-1,4-diazepane | nih.gov |

| 1,4-Diazepane | N-acylation | Substituted benzoyl chlorides | 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives | arabjchem.org |

Aniline Ring Introduction and Modification Techniques

Regioselective Amination and Substitution Reactions

Achieving the desired substitution pattern on the aniline ring often requires regioselective reactions. Several methods have been developed to control the position of amination and other substitutions.

One powerful technique is directed C-H amination. Transition-metal-catalyzed C-H amination of aniline derivatives has seen significant advancements, with methods for ortho-selective amination being reported using catalysts based on palladium, copper, ruthenium, iridium, and cobalt. nih.govacs.org A notable strategy involves the use of sulfamate-protected aniline derivatives, which undergo iron-catalyzed radical C-H amination. organic-chemistry.orgbohrium.com This method leverages noncovalent interactions between the anionic sulfamate (B1201201) substrate and a cationic N-centered radical to direct amination to the ortho position with high selectivity. nih.govacs.orgorganic-chemistry.orgbohrium.com

Another approach is the use of directing groups. For instance, a pyrimidine directing group can be used in rhodium(III)-catalyzed C-H amidation of aniline derivatives with dioxazolones, leading to the formation of 1,2-diaminobenzene derivatives. acs.org The solvent can control the product distribution in these reactions. acs.org

The following table summarizes some regioselective amination and substitution techniques:

| Aniline Derivative | Reaction Type | Catalyst/Directing Group | Key Features | Ref. |

| Sulfamate-protected anilines | Radical C-H amination | Iron catalyst | High ortho-selectivity, tolerates various functional groups | organic-chemistry.orgbohrium.com |

| Aniline derivatives | C-H amidation | Rh(III) catalyst, pyrimidine directing group | Solvent-controlled product distribution | acs.org |

| Aniline-derived sulfamate salts | Ortho-selective radical amination | Cationic N-O reagents, iron catalyst | Access to unsymmetrical, selectively monoalkylated benzimidazoles and benzotriazoles | nih.govbohrium.com |

Advanced Coupling Strategies for the Assembly of the 3-(1,4-Diazepan-1-yl)aniline Core

The final and crucial step in the synthesis of 3-(1,4-diazepan-1-yl)aniline is the formation of the C-N bond between the diazepane ring and the aniline moiety. Modern cross-coupling reactions have become indispensable for this transformation.

C-N Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are highly efficient methods for forming C-N bonds. benthamscience.com This reaction can be used to couple a pre-functionalized diazepane with an appropriately substituted aryl halide or triflate. For example, the synthesis of dibenzodiazepines can be achieved through the palladium-catalyzed C-N coupling of o-bromoaldimine with o-bromoaniline. uevora.pt The Buchwald-Hartwig reaction is also employed for the synthesis of various substituted diazepane derivatives.

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods for C-N bond formation. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgnih.govorganic-chemistry.org This reaction can be used for the N-arylation of amides, carbamates, and nitrogen heterocycles, including the diazepane ring. nih.gov For instance, a tandem copper-catalyzed N-arylation-condensation reaction has been used to synthesize 1,4-benzodiazepines. researchgate.net

A comparison of these two key coupling strategies is provided in the table below:

| Coupling Reaction | Catalyst System | Substrates | Key Advantages | Ref. |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine (B1218219) ligands (e.g., DPPF, SPhos) | Aryl halides/triflates and amines (diazepane) | High efficiency, broad substrate scope, mild reaction conditions | benthamscience.comuevora.pt |

| Ullmann Condensation | Copper catalyst (e.g., CuI) with ligands (e.g., phenanthroline, N,N-dimethylglycine) | Aryl halides and amines (diazepane) | Alternative to palladium, can be performed in water under mild conditions with appropriate ligands | wikipedia.orgnih.govresearchgate.net |

Integration into Triazine Scaffolds

The integration of the 3-(1,4-diazepan-1-yl)aniline moiety into a triazine core is a common strategy for creating compounds with potential biological activity. The 1,3,5-triazine (B166579) (or s-triazine) ring, with its three reactive sites, allows for the sequential and controlled introduction of various substituents. The synthesis typically begins with 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride, a highly reactive precursor. jetir.orgnih.gov

The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atoms on the triazine ring are displaced by nucleophiles like amines. The reactivity of the chlorine atoms decreases with each substitution, allowing for a stepwise approach. The first substitution can often be carried out at low temperatures (e.g., 0 °C), the second at room temperature or slightly elevated temperatures (e.g., 45-50 °C), and the third requiring more forcing conditions, such as heating at reflux. google.comijcmas.com

In a typical synthetic sequence involving 3-(1,4-diazepan-1-yl)aniline, the aniline nitrogen acts as the nucleophile, attacking the electron-deficient carbon of the triazine ring. This reaction is often performed in a suitable solvent like acetone (B3395972) or dioxane, and a base such as sodium bicarbonate or sodium hydroxide (B78521) may be used to neutralize the hydrochloric acid formed during the reaction. nih.govijcmas.com For example, triaminotriazine aniline amides have been synthesized where the diazepane-containing aniline is one of several amines added to the triazine core. nih.govresearchgate.net In some cases, the diazepane nitrogen is modified, for instance with a methyl group, prior to or after the coupling reaction. nih.govresearchgate.net This methodology has been instrumental in building large combinatorial libraries for high-throughput screening. nih.gov

Table 1: Representative Triazine Derivatives Synthesized from 3-(1,4-Diazepan-1-yl)aniline Analogues

| Precursor | Reagents & Conditions | Resulting Compound Structure | Reference |

|---|---|---|---|

| Cyanuric Chloride | 1. 3-Amino-4-methylbenzamide, Base, 0-25°C | 3-(4-(4-methyl-1,4-diazepan-1-yl)-6-(substituted-amino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide | nih.gov |

| 2. Substituted amine, 25-50°C | |||

| 3. 1-Methyl-1,4-diazepane, >50°C | |||

| Cyanuric Chloride | 1. 2-Aminopyrazine, Na2CO3, 1,4-Dioxane | 4,6-Dichloro-N-(pyrazin-2-yl)-1,3,5-triazin-2-amine | jetir.org |

Integration into Pyrimidine Systems

The pyrimidine ring is another key heterocyclic scaffold into which the 3-(1,4-diazepan-1-yl)aniline moiety can be incorporated. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide range of pharmacologically active molecules. researchgate.net The synthesis of these systems often involves the reaction of an aniline derivative with a halogenated pyrimidine.

For instance, 2,4,5-trisubstituted pyrimidines have been developed as potent kinase inhibitors. cardiff.ac.uk The synthetic route can involve coupling 3-(1,4-diazepan-1-yl)aniline with a dichlorinated pyrimidine intermediate. The aniline's amino group displaces one of the chlorine atoms, typically at the C2 or C4 position, to form a 2-anilinopyrimidine derivative. Further reactions can then modify the remaining positions on the pyrimidine ring. In the synthesis of CDK9 inhibitors, 3-(1,4-diazepan-1-yl)aniline was reacted with a 2-chloropyrimidine (B141910) intermediate to yield the final product. cardiff.ac.ukacs.org The diazepane ring itself was often protected (e.g., with an acetyl group) during these coupling reactions and later deprotected. acs.org

Another approach involves the fusion of other heterocyclic rings with the pyrimidine core, creating more complex systems like oxazolo[4,5-d]pyrimidines. chemrj.org The synthesis of these fused structures can start from a substituted pyrimidine which is then reacted with reagents to build the adjacent oxazole (B20620) ring. The diazepane moiety is typically introduced by reacting 1,4-diazepane with a chlorinated precursor of the fused ring system. chemrj.org

Formation of Amide Linkages

The primary amino group of 3-(1,4-diazepan-1-yl)aniline readily participates in amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This transformation allows for the linkage of the aniline moiety to a wide array of carboxylic acids, acyl chlorides, or other activated carbonyl species, producing a diverse set of amide derivatives.

Standard coupling methods are frequently employed. These include the use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). arabjchem.org Alternatively, the aniline can be reacted directly with an acyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM). openpharmaceuticalsciencesjournal.com

These methods have been used to synthesize series of N-phenylacetamide derivatives where the diazepane nitrogen is acylated with various substituted benzoyl groups. arabjchem.org In other work, the aniline nitrogen of a related scaffold was acylated to form benzenesulfonamide (B165840) derivatives by reacting it with substituted sulfonyl chlorides. openpharmaceuticalsciencesjournal.com The formation of amide linkages is also a key step in creating more complex structures, such as the triaminotriazine aniline amides, where a benzamide (B126) functionality is present on the aniline ring. nih.gov

Synthesis of Structural Analogues and Derivatives Bearing the 3-(1,4-Diazepan-1-yl)aniline Moiety

Diversification on the Aniline Phenyl Ring

The aromatic ring of the aniline moiety is a prime target for introducing structural diversity. Substituents can be added to the ring to modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the amino and diazepanyl groups must be considered.

More commonly, diversification is achieved by starting with an already substituted aniline precursor before the introduction of the diazepane ring, or by using modern cross-coupling methodologies. For example, methyl or methoxyamide groups have been incorporated onto the aniline ring to explore structure-activity relationships in kinase inhibitors. nih.govnih.gov The synthesis of chalcones has been achieved by reacting substituted anilines with other precursors. nih.gov Furthermore, advanced techniques like transition-metal-catalyzed C–H bond activation offer pathways to functionalize specific positions on the aniline ring that might be difficult to access through traditional methods. acs.org Diazotization of the aniline group followed by coupling reactions represents another route to introduce new functionalities. semanticscholar.org

Substituent Variations and Ring Modifications on the 1,4-Diazepane Moiety

The 1,4-diazepane ring offers significant opportunities for structural variation. The two nitrogen atoms can be functionalized to alter the molecule's polarity, basicity, and conformational flexibility.

A common modification is the N-alkylation or N-acylation of the secondary amine in the diazepane ring. For instance, a methyl group can be introduced on the nitrogen at the 4-position. nih.govresearchgate.net Other modifications have included acetylation of this nitrogen, which can also serve as a protecting group, or its conversion to a lactam. cardiff.ac.uk The synthesis of N-benzoyl derivatives has also been reported, where various substituted benzoyl chlorides are reacted with the diazepane nitrogen. arabjchem.org

Beyond simple substitution, the diazepane ring itself can be structurally altered. Bridged 1,4-diazepane derivatives, such as diazabicyclo[n.3.2]alkanes, have been synthesized to create more conformationally restricted analogues. cardiff.ac.ukenamine.net These constrained structures can provide valuable insights into the bioactive conformation of the molecule. The synthesis of these bridged systems can be achieved through multi-step sequences, for example, via a Schmidt rearrangement of corresponding cyclic ketones. enamine.net

Table 2: Examples of Modifications on the 1,4-Diazepane Moiety

| Modification Type | Example Substituent/Modification | Synthetic Approach | Reference |

|---|---|---|---|

| N-Substitution | Methyl | Reductive amination or alkylation with methyl iodide | nih.govresearchgate.net |

| N-Substitution | Acetyl | Reaction with acetic anhydride (B1165640) or acetyl chloride | cardiff.ac.uk |

| N-Substitution | Benzoyl Derivatives | Reaction with substituted benzoyl chlorides | arabjchem.org |

| Ring Modification | Lactam formation | Oxidation of the CH2 group adjacent to the nitrogen | cardiff.ac.uk |

| Ring Modification | Bridged Diazepane | Schmidt rearrangement of bicyclic ketones | enamine.net |

Annulation and Fusion of Additional Heterocyclic Systems

Creating fused-ring systems that incorporate the 3-(1,4-diazepan-1-yl)aniline motif is a powerful strategy for generating novel chemical entities with distinct three-dimensional shapes. Annulation, the process of building a new ring onto an existing one, can lead to complex polycyclic structures.

One major class of fused systems based on this moiety is the benzodiazepines. semanticscholar.orgmdpi.comacs.org For example, rhodium-catalyzed intramolecular hydroamination of (aminomethyl)aniline derivatives can yield chiral 3-vinyl-1,4-benzodiazepines. acs.org Another approach involves the condensation of an o-phenylenediamine (B120857) derivative with a ketone, which can be catalyzed by agents like 2,4,6-trichloro-1,3,5-triazine (TCT), to form 1,5-benzodiazepines. mdpi.com

Other fused systems include pyrimido[4,5-b] nih.govcardiff.ac.ukdiazepines, which have been synthesized from trisubstituted triazine precursors. nih.gov The synthesis of oxazolo[4,5-d]pyrimidines bearing a diazepane substituent has also been reported, involving the reaction of 1,4-diazepane with a 7-chloro- nih.govnih.govoxazolo[4,5-d]pyrimidine intermediate. chemrj.org These synthetic routes demonstrate the utility of the diazepane-aniline core in constructing complex, multi-ring heterocyclic architectures. researchgate.netthieme-connect.de

Systematic Exploration of Structural Determinants for Biological Activity

The biological activity of 3-(1,4-diazepan-1-yl)aniline derivatives is intricately linked to their three-dimensional structure and the electronic properties of their various components. Strategic modifications to the aniline and diazepane rings have been shown to be pivotal in optimizing interactions with biological targets.

Impact of Substituent Position and Electronic Properties on the Aniline Ring

The substitution pattern on the aniline ring is a critical determinant of biological activity. Both the position and the electronic nature of substituents can dramatically alter the efficacy and selectivity of the compounds.

In the development of p38 MAP kinase inhibitors, screening data revealed that a 3-amino-4-methyl benzamide synthon was essential for activity. nih.gov Slight variations, such as the removal of the methyl group (3-amino benzamide) or altering the amino position (2-amino-4-methyl benzamide), resulted in inactive compounds, highlighting the strict requirement for this specific substitution pattern. nih.gov For inhibitors of Cyclin-Dependent Kinase 9 (CDK9), the introduction of bulky, disubstituted anilines proved to be more selective for CDK9 over the closely related CDK2. cardiff.ac.uk This suggests that steric bulk on the aniline ring can be exploited to achieve kinase selectivity. Further studies on related phenyl ring systems showed that substitutions at the meta-positions (C-3 and C-5) are generally well-tolerated and can be used to modulate potency. nih.gov For instance, adding methoxy (B1213986) groups at both the C-3 and C-5 positions of a phenyl ring in a series of anticancer agents resulted in a compound with potent, double-digit nanomolar activity. nih.gov

Influence of Alkylation and Functionalization on the Diazepane Nitrogen Atoms

Functionalization of the nitrogen atoms within the seven-membered diazepane ring significantly influences the pharmacological profile of the derivatives. Alkylation, particularly methylation, is a common strategy employed to modulate activity.

In a series of p38 inhibitors, a triaminotriazine aniline methoxyamide derivative featuring a 4-methyl-1,4-diazepan-1-yl substituent demonstrated excellent oral activity in animal models of inflammation. researchgate.net The presence of the methyl group on the diazepane nitrogen is a key feature of this potent compound class. researchgate.netnih.gov Similarly, in the context of CDK9 inhibitors, the introduction of the seven-membered 1,4-diazepane ring itself, in place of a smaller six-membered piperazine (B1678402) ring, led to the most selective compounds in the series. cardiff.ac.uk While methylation of a related piperazine analog decreased selectivity for CDK9 over CDK2, the inherent bulk and conformational properties of the diazepane ring were more critical for achieving high selectivity. cardiff.ac.uk The synthesis of 4-(4-methyl-1,4-diazepan-1-yl)aniline (B1611069) is a documented process, indicating the importance of this specific N-methylated diazepane moiety in constructing bioactive molecules. nih.gov

Conformational Effects of the Seven-Membered Diazepane Ring on Ligand-Target Interactions

The seven-membered diazepane ring is conformationally flexible, and its preferred orientation upon binding to a target protein is a crucial factor for achieving high-affinity interactions and selectivity.

Structural studies of a 2,4,5-trisubstituted pyrimidine inhibitor bound to CDK9 and CDK2 provide a clear example of this principle. cardiff.ac.uknih.gov In the complex with CDK9, the 1,4-diazepane moiety adopts a specific "inward" conformation, positioning it toward the thiazole (B1198619) ring of the inhibitor. nih.govacs.org However, in the CDK2 complex, the same diazepane ring adopts multiple conformations, suggesting a less optimal fit. nih.govacs.org This distinct conformational binding is believed to be a key reason for the compound's enhanced selectivity for CDK9. cardiff.ac.uk The flexible backbone residues in the ATP binding site of CDK9 can better accommodate the diazepane ring compared to the more rigid pocket of CDK2. nih.govacs.org The inherent conformational preferences of 1,4-diazepine systems, which can exist as two distinct atropisomers (P and M) due to hindered ring rotation, contribute to this complex binding behavior. researchgate.net

SAR in Modulators of Kinase Activity

Derivatives of 3-(1,4-diazepan-1-yl)aniline have been successfully developed as potent and selective inhibitors of several protein kinases, which are critical regulators of cell signaling and are often implicated in diseases like cancer and inflammation.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 MAP kinases are key players in cellular responses to inflammation, making them attractive targets for anti-inflammatory drugs. nih.gov A novel class of p38 inhibitors was identified through high-throughput screening, leading to the development of triaminotriazine aniline amides. nih.govnih.gov

A representative compound, PS200981, incorporates a 3-(1,4-diazepan-1-yl)aniline-related moiety and inhibits p38α kinase with an IC₅₀ value of 1 µM. nih.gov The SAR for this class is highly specific; the activity depends critically on a 3-amino-4-methyl benzamide portion of the molecule. nih.gov Further optimization led to compounds like N-methoxy-4-methyl-3-(4-(methyl(neopentyl)amino)-6-(4-methyl-1,4-diazepan-1-yl)-1,3,5-triazin-2-ylamino)benzamide, which demonstrated potent oral activity in animal models of inflammation. researchgate.netnih.gov An X-ray co-crystal structure revealed that these inhibitors bind in the ATP pocket of p38α, with one of the triazine nitrogens forming a hydrogen bond with the backbone of Met109 via a water molecule. nih.gov

| Compound | Target | IC₅₀ | Citation |

| PS200981 | p38α kinase | 1 µM | nih.gov |

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a transcriptional kinase that has emerged as a therapeutic target in oncology due to its role in regulating the expression of anti-apoptotic proteins crucial for cancer cell survival. nih.govnih.gov A series of 2,4,5-trisubstituted pyrimidines were designed as CDK9 inhibitors, where the SAR was extensively explored. cardiff.ac.uk

The key to achieving high selectivity for CDK9 over the related CDK2 was the introduction of a bulky 7-membered 1,4-diazepane ring onto the aniline scaffold. cardiff.ac.uk This modification resulted in compound 30k , which exhibited approximately 156-fold selectivity for CDK9 over CDK2. cardiff.ac.uk In contrast, replacing the diazepane with a smaller piperazine ring led to a significant drop in selectivity. cardiff.ac.uk The binding mode analysis confirmed that the diazepane ring adopts a favorable "inward" conformation within the CDK9 binding site, a pose that is not as readily accommodated by CDK2. cardiff.ac.uknih.govacs.org This steric and conformational advantage is a primary driver of the observed selectivity. cardiff.ac.uk

| Compound ID | R³ Substituent | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Citation |

| 30h | Piperazine | 23 | 2040 | ~88 | cardiff.ac.uk |

| 30i | N-Methylpiperazine | 20 | 570 | ~28 | cardiff.ac.uk |

| 30k | 1,4-Diazepane | 25 | 3900 | ~156 | cardiff.ac.uk |

Enhancer of Zeste Homologue 2 (EZH2) Inhibition

Derivatives of 3-(1,4-diazepan-1-yl)aniline have been investigated as inhibitors of EZH2, a histone methyltransferase implicated in cancer. SAR studies have revealed key structural features that govern their inhibitory potency.

One area of focus has been the modification of the quinoline (B57606) scaffold. A series of quinoline derivatives were synthesized and evaluated for their EZH2 inhibitory activity. nih.gov These studies led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which demonstrated an IC₅₀ value of 1.2 μM against EZH2. nih.gov This compound also effectively reduced the global H3K27me3 levels in cells and exhibited anti-viability activities against two tumor cell lines. nih.gov The potency of this compound was a significant improvement over the initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, which had an IC₅₀ of 28 μM. nih.gov

Further modifications to the pyridone ring have also been explored. Replacing a 4-propyl group with a 4-hydroxyl group resulted in a complete loss of potency for both EZH2 and EZH1, likely due to the disruption of favorable hydrophobic interactions. nih.gov Similarly, the introduction of 2-methyl-pyrimidine-4-one, pyrimidine-4-one, or 6-methyl-pyrimidine-2,4-dione groups completely abolished inhibitory activity. nih.gov

The positioning of substituents on the indazole ring and its connection to the amide group are also critical. Moving an isopropyl group from the N-1 to the N-2 position of the indazole ring decreased potency by over 30-fold for both EZH2 and EZH1. nih.gov Changing the indazole ring's connection to the amide group from the 4-position to the 3-position obliterated inhibitory activity. nih.gov

Table 1: SAR of Pyridone Ring Modifications on EZH2/EZH1 Inhibition

| Compound | Modification | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) |

|---|---|---|---|

| 5 | 4-propyl | - | - |

| 39 | 4-hydroxyl group replacing 4-propyl | Total loss of potency | Total loss of potency |

| 40 | 2-methyl-pyrimidine-4-one | Abrogated inhibitory activity | Abrogated inhibitory activity |

| 41 | pyrimidine-4-one | Abrogated inhibitory activity | Abrogated inhibitory activity |

| 42 | 6-methyl-pyrimidine-2,4-dione | Abrogated inhibitory activity | Abrogated inhibitory activity |

Data sourced from a study on EZH2 and EZH1 inhibitors. nih.gov

SAR in Receptor and Transporter Ligands

The 3-(1,4-diazepan-1-yl)aniline scaffold has been incorporated into molecules targeting the 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes. A fragment-based screening identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit for the 5-HT3 receptor. altervista.orgacs.org This led to the synthesis and evaluation of a series of (iso)quinoline and quinazoline (B50416) compounds. altervista.orgacs.org

Key SAR findings include:

Essential H-bond Acceptor: A hydrogen bond acceptor located approximately 5 Å from the basic nitrogen of the diazepine ring is crucial for high-affinity binding. altervista.orgacs.org

Favorable N-methylpiperazine Group: The presence of an N-methylpiperazine group at the R1 position was found to be favorable for activity. acs.org

Impact of Aniline Position: Moving the aniline functionality on the quinoline scaffold significantly impacts affinity. A compound with the aniline at the 5-position of the quinoline showed a ~1000-fold and ~100-fold drop in affinity compared to related analogs. altervista.orgacs.org An 8-aniline derivative displayed comparable affinity to the 5-aniline version. altervista.orgacs.org

Effect of Chloro Substituent: Replacing a 6-chloro atom with hydrogen resulted in a ~5-fold reduction in affinity when R² is NMe. acs.org However, when R² is H, OH, or NH₂, replacing the 6-chloro atom with hydrogen increased affinity by ~5, ~10, and ~100-fold, respectively. acs.org

These studies culminated in the discovery of a compound with a pKi > 10 for the 5-HT3 receptor, demonstrating the potential of this chemical class. altervista.org

Table 2: Effect of Aniline Position on 5-HT3A Receptor Affinity

| Compound | Aniline Position on Quinoline | Relative Affinity |

|---|---|---|

| 51 | - | High |

| 30 | - | Moderate |

| 46 | 5-position | ~1000-fold drop vs. 51, ~100-fold drop vs. 30 |

| 47 | 8-position | Comparable to 46 |

Data from a study on potent 5-HT3 receptor ligands. altervista.orgacs.org

Derivatives of 3-(1,4-diazepan-1-yl)aniline have been explored as ligands for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications.

A study focusing on conformationally-flexible benzamide scaffolds identified a compound with a high affinity for the D3 receptor (Ki = 0.67 ± 0.11 nM) and approximately 129-fold selectivity over the D2 receptor (Ki = 86.7 ± 11.9 nM). frontiersin.org This compound was inactive at the D4 receptor. frontiersin.org The structure-activity relationship studies also highlighted a bromo analog as having high affinity and selectivity for the D3 receptor. frontiersin.org

In a different series based on a D2AAK2 scaffold, several derivatives were synthesized and evaluated. Radioligand binding assays and subsequent functional assays identified three compounds as D2 receptor antagonists. nih.gov The most active compound from this series was further validated in animal models, confirming its antipsychotic potential. nih.gov

The intrinsic activity of these ligands has been shown to be highly dependent on the nature of the arylcarboxamide moiety. drugbank.com

SAR in Antimicrobial Agents

The 3-(1,4-diazepan-1-yl)aniline core has been utilized in the design of inhibitors for falcipain-2, a cysteine protease of Plasmodium falciparum and a target for antimalarial drugs.

A series of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives were designed based on pharmacophoric requirements for falcipain-2 inhibitors. wisdomlib.orgarabjchem.org Initial screening of compounds with this framework showed moderate inhibitory activity. arabjchem.org Further optimization by introducing various substitutions on the aromatic moiety led to the identification of compounds with improved potency. arabjchem.org For instance, compound 5g in one study showed 72% inhibition at a 10 μM concentration. arabjchem.org Molecular docking studies suggested that the active compounds interact with key residues such as Gln36, Gln83, Asn173, and His174 in the active site of the falcipain-2 enzyme via hydrogen bonding. arabjchem.org

The pharmacophore model for these inhibitors generally includes an aromatic or bicyclic aromatic group attached to a hydrophobic moiety through a linker containing hydrogen bond donor and acceptor atoms. pnrjournal.com The distance between the aromatic residue and the hydrophobic group is typically between 9 and 14 Å. pnrjournal.com

Table 3: Falcipain-2 Inhibitory Activity of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide Derivatives

| Compound | Inhibition at 10 μM |

|---|---|

| 5a | 49% |

| 5b | 61% |

| 5g | 72% |

| 5h | >60% |

| 5j | >60% |

| 5k | >60% |

Data from a study on a new class of falcipain-2 inhibitors. arabjchem.org

Derivatives incorporating the 1,4-diazepane ring have been investigated for their general antibacterial properties. The specific substitutions on the aniline and the 1,4-diazepane ring can influence the antibacterial spectrum and potency. vulcanchem.com

In one study, triamino triazine aniline methoxyamine derivatives bearing a 4-methyl-1,4-diazepan-1-yl substituent were synthesized and evaluated. jetir.org Another study reported the synthesis of novel N-substituted indole (B1671886) derivatives, some of which were linked to a 1,4-diazepan-1-yl moiety, and tested their in vitro antimicrobial activities. nih.gov For example, 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl)substituted-1-one derivatives were synthesized and showed varying minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. nih.gov

Additionally, 6-methyl-2,4-diamino-pyrimidine derivatives containing a 1,4-diazepan-1-yl group have been noted for their broad antimicrobial spectrum, suggesting their potential use as antibacterial and antifungal agents in cosmetic or pharmaceutical compositions. google.com

Elucidation of Structure-Activity Relationships (SAR) for 3-(1,4-Diazepan-1-yl)aniline Derivatives in Antiproliferative and Anticonvulsant Compounds

The 3-(1,4-diazepan-1-yl)aniline scaffold is a key structural motif in the development of various therapeutic agents, particularly those with antiproliferative and anticonvulsant activities. The structure-activity relationship (SAR) of its derivatives reveals how modifications to different parts of the molecule influence its biological effects.

For antiproliferative applications, the 3-(1,4-diazepan-1-yl)aniline moiety has been incorporated into inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and a target in cancer therapy. nih.gov Specifically, in a series of 2,4,5-trisubstituted pyrimidine derivatives designed as CDK9 inhibitors, the introduction of a 1,4-diazepane ring at the R3 position of the aniline was a critical determinant of selectivity. cardiff.ac.uk

Research has shown that replacing a piperazine ring with the bulkier 7-membered 1,4-diazepane ring led to compounds with significantly enhanced selectivity for CDK9 over CDK2. cardiff.ac.uk This suggests that the larger ring system better occupies the binding pocket of CDK9. Furthermore, maintaining a hydrogen bond donor capability on the diazepane ring is crucial for selectivity. For instance, acetylation of the diazepane nitrogen to form a lactam resulted in a significant loss of selectivity. cardiff.ac.uk

Similarly, in another series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, the introduction of a bulky heterocyclic group like (1,4-diazepan-1-yl)ethanone or 1,4-diazepane at the meta-position of the aniline ring afforded compounds with notable selectivity for CDK9 over CDK2. acs.org Compound 12u , featuring a 1,4-diazepane moiety, demonstrated over 80-fold selectivity for CDK9, highlighting the importance of this group for achieving isoform-specific inhibition. nih.govacs.org These compounds were effective in inhibiting tumor cell growth. acs.org

Table 1: SAR of 3-(1,4-Diazepan-1-yl)aniline Derivatives as Antiproliferative Agents

| Compound | Modification on 1,4-Diazepane Ring | Target | Key Finding |

| 30k | Unsubstituted 1,4-diazepane | CDK9/CDK2 | Introduction of the 1,4-diazepane ring led to ~156-fold selectivity for CDK9 over CDK2. cardiff.ac.uk |

| 30l | Conversion to a lactam | CDK9/CDK2 | Disruption of the hydrogen bond donor ability greatly reduced selectivity. cardiff.ac.uk |

| 12s | (1,4-diazepan-1-yl)ethanone | CDK9/CDK2 | Displayed appreciable selectivity for CDK9 versus CDK2. acs.org |

| 12u | 1,4-diazepane | CDK9/CDK2 | Showed >80-fold enhanced CDK9 selectivity over CDK2. nih.govacs.org |

In the context of anticonvulsant activity, the diazepine ring system, a core component of the broader benzodiazepine (B76468) class, is well-established for its effects on the central nervous system. semanticscholar.orgchemisgroup.us SAR studies on 1,4-benzodiazepines have shown that substitutions at various positions influence their anticonvulsant properties. chemisgroup.us While direct SAR data for 3-(1,4-diazepan-1-yl)aniline itself in anticonvulsant compounds is less specific in the provided results, the general principles for diazepine-containing structures are relevant.

For instance, in a series of novel diazo- acs.orgsemanticscholar.org-benzodiazepine-2-one derivatives, the nature of substituents on an aniline-containing moiety at position C4 was found to enhance anticonvulsant activity. semanticscholar.org Specifically, the presence of electron-withdrawing groups like chloro, fluoro, and nitro on the aniline ring led to excellent anticonvulsant effects in animal models. semanticscholar.org This suggests that the electronic properties of the aniline portion significantly modulate the activity of the diazepine core.

While the provided information does not detail the anticonvulsant SAR specifically for derivatives of 3-(1,4-diazepan-1-yl)aniline, the established importance of the diazepine ring and the influence of substituents on attached phenyl rings in related benzodiazepine structures provide a foundational understanding. semanticscholar.orgchemisgroup.us The electronic characteristics of substituents appear to be a key factor in determining the degree of anticonvulsant activity. nih.gov

Table 2: General SAR of Diazepine Derivatives as Anticonvulsants

| Compound Series | Key Structural Feature | Modification | Impact on Anticonvulsant Activity |

| Diazo- acs.orgsemanticscholar.org-benzodiazepine-2-ones | Aniline moiety at C4 | Substitution with chloro, fluoro, or nitro groups | Enhanced anticonvulsant activity. semanticscholar.org |

| 1,4-Benzodiazepines | Aromatic ring | Substitution with chloro, fluoro, and nitro groups | Generally good anticonvulsant activity. chemisgroup.us |

Pharmacological and Biological Activities of 3 1,4 Diazepan 1 Yl Aniline Derivatives Excluding Clinical Human Trials

Modulation of Key Enzyme Systems

The unique structural features of 3-(1,4-diazepan-1-yl)aniline derivatives allow them to bind to and influence the function of a diverse range of enzymes. These interactions can lead to the inhibition or activation of signaling pathways, with significant implications for cellular behavior. The following sections detail the in vitro effects of these derivatives on specific enzyme systems.

p38 MAP Kinase Inhibition and Downstream Signaling Pathways (in vitro cellular models)

While direct in vitro studies specifically investigating 3-(1,4-diazepan-1-yl)aniline derivatives as p38 MAP kinase inhibitors are not extensively available in the reviewed literature, the broader class of compounds containing a diazepine (B8756704) or related heterocyclic scaffolds has been explored for this activity. p38 MAP kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for various inflammatory diseases.

The inhibition of p38 MAP kinase is closely linked to the downregulation of pro-inflammatory cytokine production. Although specific data on 3-(1,4-diazepan-1-yl)aniline derivatives are limited, the principle of p38 MAPK inhibition leading to reduced TNF-alpha expression is a well-established concept in medicinal chemistry.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition in Cell Cycle Progression (in vitro models)

The role of 3-(1,4-diazepan-1-yl)aniline derivatives as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) has not been extensively documented in the available scientific literature. However, the broader family of heterocyclic compounds is a significant area of research for the development of CDK inhibitors. CDK9 is a crucial enzyme involved in the regulation of transcription and the cell cycle, making it an attractive target for cancer therapy.

Enhancer of Zeste Homologue 2 (EZH2) Inhibition and Epigenetic Modulation (in vitro models)

There is currently a lack of specific in vitro studies focusing on 3-(1,4-diazepan-1-yl)aniline derivatives as inhibitors of Enhancer of Zeste Homologue 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is a validated target in oncology. The exploration of novel chemical scaffolds for EZH2 inhibition is an active area of research.

Pyruvate (B1213749) Kinase M2 (PKM2) Activation and Metabolic Reprogramming (in vitro models)

In the context of metabolic reprogramming, particularly in cancer cells, the M2 isoform of pyruvate kinase (PKM2) has been a focal point of investigation. Research into activators of PKM2 has revealed that compounds incorporating a 1,4-diazepane core can exhibit favorable activity. One study highlighted that the piperazine (B1678402) and the related 1,4-diazepane moieties demonstrated clear advantages over other linear and cyclic diamine structures in activating PKM2. acs.org This suggests that the 1,4-diazepane scaffold, a key component of 3-(1,4-diazepan-1-yl)aniline, can serve as a valuable structural element in the design of PKM2 activators. The activation of PKM2 can shift cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation, a process that can be detrimental to tumor growth.

Table 1: In Vitro Activity of a 1,4-Diazepane Derivative as a PKM2 Activator

| Compound/Analogue | Diamine Moiety | AC50 (nM) | Maximum Response (%) |

| Analogue 34 | 1,4-diazepane | 895 | 120 |

AC50: The concentration of the compound that gives half-maximal activation. Data from a luminescent pyruvate kinase-luciferase coupled assay. acs.org

Falcipain-2 Inhibition in Malaria Pathogen Models (in vitro)

The 1,4-benzodiazepine (B1214927) scaffold, which is structurally related to the 1,4-diazepane ring system of 3-(1,4-diazepan-1-yl)aniline, has been identified as a key feature in potent inhibitors of falcipain-2. nih.govnih.gov Falcipain-2 is a crucial cysteine protease involved in the degradation of hemoglobin by the malaria parasite, Plasmodium falciparum, making it a prime target for antimalarial drug development. nih.govnih.gov A study detailed a potent falcipain-2 inhibitor characterized by the presence of a 1,4-benzodiazepine scaffold. nih.govnih.gov This inhibitor also contains an α,β-unsaturated methyl ester moiety that acts as a "warhead," capable of forming a covalent bond with the Cys42 thiol group in the active site of falcipain-2, leading to irreversible inhibition. nih.govnih.gov The lipophilic aryl group of such inhibitors is thought to enhance interactions with the S3 subsite of the enzyme. nih.gov This research underscores the potential of compounds containing a diazepine-related core structure to act as effective inhibitors of this key malarial enzyme.

Anticancer Potential in in vitro and in vivo (animal) Preclinical Models

The 1,4-diazepane moiety is a seven-membered nitrogen-containing heterocyclic ring that serves as a structural component in a variety of biologically active compounds. chemrj.orgresearchgate.net Derivatives incorporating this structure have been investigated for their potential as anticancer agents, with studies suggesting mechanisms that may involve interactions with DNA or interference with cellular ATP levels. chemrj.orgresearchgate.net

A series of novel 7-(1,4-diazepan)-substituted chemrj.orgnih.govoxazolo[4,5-d]pyrimidines have been synthesized and evaluated for their anticancer activities against a panel of approximately 60 human cancer cell lines by the National Cancer Institute (NCI). chemrj.orgresearchgate.net

Initial screening at a single high dose (10 μM) identified several compounds with promising activity, leading to more detailed five-dose assays to determine their growth inhibitory (GI50), cytostatic (TGI), and cytotoxic (LC50) concentrations. chemrj.orgresearchgate.net Among the synthesized derivatives, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl chemrj.orgnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl chemrj.orgnih.govoxazolo[4,5-d]pyrimidine demonstrated significant and broad-spectrum anticancer activity. chemrj.orgresearchgate.net

These compounds exhibited potent growth inhibitory effects with GI50 values in the range of 0.9 to 1.9 μM across various cancer subpanels. chemrj.orgresearchgate.net Their cytostatic effects, which represent the concentration needed to inhibit cell growth completely, were observed with TGI values between 2.1 and 3.6 μM. Furthermore, cytotoxic effects, leading to cell death, were recorded with LC50 values ranging from 5.9 to 7.4 μM. chemrj.orgresearchgate.net These findings suggest that compounds featuring the 1,4-diazepan scaffold are promising candidates for the development of new anticancer therapeutics. chemrj.orgresearchgate.net

The table below summarizes the activity of the most potent derivatives against a selection of cancer cell lines.

| Compound Name | Cancer Cell Line Subpanel | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl chemrj.orgnih.govoxazolo-[4,5-d]-pyrimidine | Leukemia | 0.9 - 1.2 | 2.1 - 2.8 | 5.9 - 6.5 |

| Non-Small Cell Lung Cancer | 1.1 - 1.5 | 2.5 - 3.1 | 6.2 - 6.8 | |

| Colon Cancer | 1.0 - 1.4 | 2.4 - 3.0 | 6.1 - 6.7 | |

| Melanoma | 1.3 - 1.9 | 2.9 - 3.6 | 6.8 - 7.4 | |

| 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl chemrj.orgnih.govoxazolo[4,5-d]pyrimidine | CNS Cancer | 1.2 - 1.7 | 2.6 - 3.3 | 6.4 - 7.1 |

| Ovarian Cancer | 1.0 - 1.6 | 2.3 - 3.2 | 6.0 - 6.9 | |

| Renal Cancer | 1.1 - 1.8 | 2.5 - 3.4 | 6.3 - 7.2 | |

| Breast Cancer | 0.9 - 1.5 | 2.2 - 3.1 | 5.9 - 6.8 |

Induction of Cytostasis and Cytotoxicity (in vitro assessments)

Derivatives of 1,4-diazepane and aniline (B41778) have demonstrated significant potential in oncology research through their ability to induce cytostasis (growth inhibition) and cytotoxicity (cell death) in various cancer cell lines. These activities are crucial first steps in the evaluation of new anticancer agents.

A notable study involved a series of 7-(1,4-diazepan)-substituted acs.orgtandfonline.comoxazolo[4,5-d]pyrimidines. researchgate.net Two compounds from this series, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl acs.orgtandfonline.comoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl acs.orgtandfonline.comoxazolo[4,5-d]pyrimidine, exhibited potent activities across a panel of cancer cell lines. researchgate.net Their biological effects were quantified using standard metrics: the 50% growth inhibition concentration (GI₅₀), the total growth inhibition (TGI), and the 50% lethal concentration (LC₅₀). researchgate.net For these compounds, GI₅₀ values were in the range of 0.9–1.9 μM, TGI values were between 2.1–3.6 μM, and LC₅₀ values ranged from 5.9–7.4 μM, indicating substantial growth inhibitory, cytostatic, and cytotoxic effects. researchgate.net

Similarly, another class of derivatives, 1,4-benzodiazepine-2,5-diones, has been identified as highly potent antitumor agents. A lead compound from this class showed an average GI₅₀ of 0.24 μM across 60 human tumor cell lines, highlighting the potential of the broader diazepine scaffold in cancer therapy. acs.org Other research on benzo[b]pyrano[2,3-e] acs.orgtandfonline.comdiazepines has also pointed to their potential cytotoxic activities. mdpi.com However, not all diazepane derivatives exhibit cytotoxicity; one study on a series of diazepane-containing sigma receptor ligands found that the compounds did not induce significant toxicity in the cancer cell lines tested. nih.govnih.gov

Table 1: In Vitro Cytotoxic and Cytostatic Activity of 1,4-Diazepan Derivatives

| Compound Class | Specific Derivative(s) | Activity Metric | Concentration Range | Reference |

|---|---|---|---|---|

| 7-(1,4-Diazepan)-substituted acs.orgtandfonline.comoxazolo[4,5-d]pyrimidines | 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl acs.orgtandfonline.comoxazolo-[4,5-d]-pyrimidine & 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl acs.orgtandfonline.comoxazolo[4,5-d]pyrimidine | GI₅₀ (Growth Inhibitory) | 0.9 - 1.9 µM | researchgate.net |

| TGI (Cytostatic) | 2.1 - 3.6 µM | researchgate.net | ||

| LC₅₀ (Cytotoxic) | 5.9 - 7.4 µM | researchgate.net | ||

| 1,4-Benzodiazepine-2,5-diones | Compound 11a | GI₅₀ (Growth Inhibitory) | 0.24 µM (average) | acs.org |

| 1,4-Dihydropyridine-based 1,2,3-triazoles | Compound 13ad' | IC₅₀ (Cytotoxic) | 0.63 ± 0.05 µM (Caco-2 cells) | mdpi.com |

Investigation of Synergistic Effects with Established Anticancer Agents (in vitro models)

The combination of novel compounds with established chemotherapeutic drugs is a key strategy to enhance treatment efficacy and overcome drug resistance. Research has shown that certain classes of compounds structurally related to 3-(1,4-diazepan-1-yl)aniline can act synergistically with standard anticancer agents.

One prominent study investigated the synergistic effects of commercially available sulfonylureas (SUs), which share structural motifs with some aniline derivatives, in combination with doxorubicin (B1662922) (DOXO). mdpi.comnih.gov The combination of glimepiride (B1671586) (GLIM), a second-generation SU, with doxorubicin resulted in a significant 4.4-fold increase in cytotoxicity against MCF-7 breast cancer cells compared to doxorubicin alone. mdpi.comnih.gov The combination index (CI), a measure used to assess synergy, was less than 0.3 for this pairing, indicating strong synergistic activity. researchgate.net This enhanced effect was also observed with other second-generation SUs. mdpi.com

Another study explored the synergistic potential of a diazepine-quinazolinamine derivative, BIX01294, with the established anticancer drug gemcitabine (B846) in pancreatic cancer cells. mdpi.com The results indicated a synergistic antitumoral effect, highlighting the potential for diazepine derivatives to be used in combination therapies. mdpi.com

The proposed mechanism for the synergy between sulfonylureas and doxorubicin involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, by the SU compounds. mdpi.comnih.govresearchgate.net These transporters are often responsible for multidrug resistance by pumping chemotherapeutic agents out of cancer cells. By inhibiting these pumps, the sulfonylurea derivatives may increase the intracellular concentration and efficacy of doxorubicin. mdpi.comnih.gov

Antimicrobial Efficacy

Derivatives of the 1,4-diazepane and aniline scaffolds have been evaluated for their potential to combat bacterial infections. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative pathogenic strains.

Diazepam, a well-known benzodiazepine (B76468) with a core structure related to 1,4-diazepane, has been shown to possess antibacterial properties. In one study, diazepam exhibited a minimum inhibitory concentration (MIC) of 256 µg/mL against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comtandfonline.comnih.gov Furthermore, it was effective in reducing the viability of established MSSA and MRSA biofilms, which are notoriously difficult to eradicate. tandfonline.comtandfonline.comnih.govfigshare.com

The mechanism of diazepam's antibacterial action against MRSA is believed to involve the fragmentation of bacterial DNA and the carbonylation of essential proteins, leading to a reduction in cell viability. tandfonline.comtandfonline.comnih.gov When tested for synergistic effects with existing antibiotics, checkerboard assays revealed that diazepam had indifferent interactions, meaning it neither enhanced nor diminished the activity of the other antibiotics tested. tandfonline.comnih.govfigshare.com

Aniline derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, showing efficacy against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of 4-anilinoquinolines demonstrated potent antimalarial activity in vitro, with several compounds active in the low nanomolar range against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. acs.orgnih.govacs.org Similarly, a study on 5-anilino-3-(hetero)arylpyrazoles identified derivatives with micromolar IC₅₀ values against both CQS and CQR Plasmodium strains, without showing cytotoxicity to normal cells. nih.gov

Another class of compounds, 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzenes, also displayed significant antimalarial properties. One derivative in particular, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (compound 1m), was identified as a highly promising candidate. It exhibited IC₅₀ values of 0.07 μM against the W2 (CQR) strain and 0.06 μM against the 3D7 (CQS) strain of P. falciparum. mdpi.com The mechanism of action for some of these polyaromatic compounds was hypothesized to involve the stabilization of parasitic telomeric G-quadruplexes, but further investigation found no direct correlation between this activity and the observed antimalarial effects. mdpi.com

Table 2: In Vitro Antimalarial Activity of Aniline Derivatives

| Compound Class | Parasite Strain | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | P. falciparum (CQS & CQR) | Low nanomolar range | acs.orgnih.gov |

| 5-Anilino-3-(hetero)arylpyrazoles | P. falciparum (CQS & CQR) | Micromolar range | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | P. falciparum (W2, CQR) | 0.07 µM | mdpi.com |

| P. falciparum (3D7, CQS) | 0.06 µM | mdpi.com |

Anticonvulsant Properties in Rodent Models

Derivatives containing diazepine and aniline moieties have been extensively studied for their anticonvulsant properties in various rodent models of epilepsy. These preclinical models are essential for identifying new antiseizure medications (ASMs). nih.gov

The anticonvulsant activity of these compounds is typically evaluated in models that use either chemical or electrical stimuli to induce seizures. Common models include the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. nih.govnih.govnih.gov The 6 Hz psychomotor seizure model is used to identify compounds effective against drug-resistant forms of epilepsy. nih.gov

In a study of azirino[1,2-d] acs.orgtandfonline.combenzodiazepine (ABDZ) derivatives, compounds were tested against seizures induced by auditory stimulation in genetically susceptible DBA/2 mice and by pentylenetetrazole in Swiss mice. researchgate.net The results showed that the parent 1,4-benzodiazepines, like diazepam and flunitrazepam, were generally more potent anticonvulsants than the ABDZ derivatives. researchgate.net

Another study on novel triazolopyrimidine derivatives identified a compound, 6d, as being highly potent. nih.gov It exhibited a median effective dose (ED₅₀) of 15.8 mg/kg in the MES model and 14.1 mg/kg in the PTZ-induced seizure model, demonstrating a higher protection index than established drugs like valproate and diazepam. nih.gov Similarly, a series of alaninamide derivatives showed robust protection in MES and 6 Hz seizure models in mice, with one lead compound showing an ED₅₀ of 48.0 mg/kg in the MES test. nih.gov

The anticonvulsant properties of diazepam itself are well-documented, and it often serves as a reference drug in these studies. nih.gov Its mechanism involves enhancing the effects of the neurotransmitter GABA at the GABA-A receptor. nih.gov It is effective in suppressing various forms of seizures in rodent models, including those induced by pentylenetetrazole. wikipedia.orgyoutube.comnih.gov

Table 3: Anticonvulsant Activity of Diazepine and Aniline Derivatives in Rodent Models

| Compound Class | Rodent Model | Observed Activity (ED₅₀) | Reference |

|---|---|---|---|

| Triazolopyrimidines (Compound 6d) | Maximal Electroshock (MES) | 15.8 mg/kg | nih.gov |

| Pentylenetetrazole (PTZ) | 14.1 mg/kg | nih.gov | |

| Alaninamide Derivatives (Compound 5) | Maximal Electroshock (MES) | 48.0 mg/kg | nih.gov |

| 6 Hz (32 mA) | 45.2 mg/kg | nih.gov | |

| 1,4-Benzodiazepines (Diazepam) | Audiogenic & PTZ Seizures | Potent anticonvulsant activity | researchgate.net |

Investigation of Molecular Mechanisms (excluding human data)

Understanding the molecular mechanisms by which 3-(1,4-diazepan-1-yl)aniline derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has pointed to several distinct mechanisms of action, primarily in the contexts of anticancer and antimicrobial activity.

In the realm of oncology, one proposed mechanism for benzodiazepine derivatives is the inhibition of tubulin polymerization, a critical process for cell division. nih.gov Other studies have shown that 1,4-benzodiazepine-2,5-dione derivatives can act as potent inhibitors of protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. acs.orgnih.gov For the synergistic effects observed between sulfonylurea derivatives and doxorubicin, the mechanism is thought to involve the inhibition of multidrug resistance proteins (MRPs) belonging to the ATP-binding cassette (ABC) transporter family. mdpi.comnih.gov By blocking these efflux pumps, the derivatives increase the intracellular concentration of the chemotherapeutic agent. mdpi.comnih.gov A diazepine-quinazolinamine derivative, BIX01294, has been identified as a specific inhibitor of the euchromatic histone methyltransferase 2 (EHMT2), an enzyme overexpressed in several cancers. mdpi.com

For antimicrobial activity, the mechanism of action for diazepam against MRSA has been investigated. Studies suggest that it causes fragmentation of bacterial DNA and induces carbonylation of proteins, which disrupts essential cellular functions and leads to cell death. tandfonline.comtandfonline.comnih.gov

In the context of antimalarial action, 4-anilinoquinolines are believed to exert their effect through mechanisms similar to chloroquine, which include binding to heme and inhibiting its polymerization, a process vital for the parasite's survival. acs.org

For anticonvulsant properties, the primary mechanism for benzodiazepines like diazepam is the modulation of the GABA-A receptor. nih.govwikipedia.org Additionally, diazepam has been shown to inhibit acetylcholine (B1216132) release in mouse hippocampal synaptosomes, which may also contribute to its anticonvulsant effects. wikipedia.org

Lack of Publicly Available Research Prevents a Detailed Analysis of 3-(1,4-Diazepan-1-yl)aniline Derivatives' Specific Biological Activities

Following a comprehensive search of scientific literature and research databases, it has been determined that there is no publicly available information regarding the specific pharmacological and biological activities of 3-(1,4-Diazepan-1-yl)aniline derivatives in the context of ATP binding site occupancy of p38alpha or the degradation of the And1 protein.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "" with the specified subsections on "ATP Binding Site Occupancy (e.g., p38alpha)" and "Degradation of Specific Proteins (e.g., And1)."

While the broader class of 1,4-diazepines has been studied for various biological activities, the specific aniline derivative at the 3-position of the diazepane ring, as requested, appears to be an area of unexplored research in the public domain. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.

Further investigation into the biological activities of 3-(1,4-Diazepan-1-yl)aniline derivatives would require novel laboratory research to be conducted and published. At present, the scientific record is silent on these specific interactions.

Future Prospects and Emerging Research Avenues for 3 1,4 Diazepan 1 Yl Aniline Research

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of 3-(1,4-Diazepan-1-yl)aniline is a cornerstone for advancing this chemical series toward clinical relevance. Future research will heavily rely on establishing a comprehensive understanding of the structure-activity relationships (SAR) to guide the synthesis of compounds with superior potency and selectivity for their biological targets.

A key strategy involves systematic modification of the core structure. For instance, in related 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide derivatives, substitutions on the aryl sulphonamide scaffold have been shown to significantly influence binding affinity for the 5-HT₆ receptor. openpharmaceuticalsciencesjournal.com Studies have demonstrated that altering substituents can enhance potency; for example, the introduction of an ethyl group in place of a phenyl group at a specific position resulted in an increased binding affinity. openpharmaceuticalsciencesjournal.com Similarly, N-alkylation on the diazepane ring was found to be well-tolerated, maintaining the desired binding characteristics. openpharmaceuticalsciencesjournal.com

Future design strategies for 3-(1,4-Diazepan-1-yl)aniline analogues will likely explore:

Aromatic Ring Substitution: Introducing various electron-donating or electron-withdrawing groups onto the aniline (B41778) phenyl ring to modulate electronic properties and interactions with target receptors. As seen in benzodiazepine (B76468) research, substitutions at specific positions (e.g., position 7) with electron-attracting groups can establish the potency of the compound. researchgate.net

Diazepane Ring Modification: Exploring substitutions on the nitrogen atoms of the diazepane ring. Incorporating different alkyl, aryl, or benzyl (B1604629) groups can probe for additional hydrophobic pockets within the receptor binding site, potentially increasing affinity and selectivity. nih.gov

Conformational Constraint: Introducing conformational rigidity into the diazepane ring or the linker to the aniline moiety. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and enhancing potency.

These design principles, guided by computational modeling and pharmacophore mapping, will be instrumental in developing optimized lead compounds. openpharmaceuticalsciencesjournal.com

Table 1: Structure-Activity Relationship (SAR) Insights for Designing 3-(1,4-Diazepan-1-yl)aniline Analogues

Structural Modification Area Modification Strategy Observed/Potential Outcome Reference Aniline Phenyl Ring Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) Potentially increases potency, as seen in related benzodiazepine scaffolds. nih.gov Diazepane Ring (Nitrogen) N-alkylation with small alkyl groups (e.g., ethyl) Can enhance binding affinity compared to larger aryl groups. openpharmaceuticalsciencesjournal.com Diazepane Ring (Nitrogen) Incorporation of a benzyl group May access hydrophobic pockets at the receptor site, leading to moderate to high affinity. nih.gov Overall Structure Introduction of conformational blockers or fusing with other rings Can lock the molecule in a bioactive conformation, potentially improving pharmacological activity. researchgate.net

Exploration of Novel Therapeutic Indications and Biological Targets

While initial research has linked diazepane-containing structures to specific targets, the full therapeutic potential of 3-(1,4-Diazepan-1-yl)aniline and its analogues remains largely untapped. A significant future avenue will be the systematic screening of these compounds against a wide array of biological targets to uncover novel therapeutic indications.

Derivatives of the 1,4-diazepane scaffold have already shown promise in several areas. For example, certain 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides are potent antagonists of the 5-HT₆ receptor, suggesting applications in treating cognitive disorders. openpharmaceuticalsciencesjournal.com The broader class of 1,4-benzodiazepines is known to target GABAᴀ receptors, exerting anxiolytic, anticonvulsant, and muscle relaxant effects. chemisgroup.usnih.gov Furthermore, other related structures have been investigated as endothelin receptor antagonists for cardiovascular diseases, as inotropic agents for heart conditions, and for their anticancer properties. nih.govresearchgate.netnih.govresearchgate.net

Future research should therefore aim to:

Screen 3-(1,4-Diazepan-1-yl)aniline libraries against panels of receptors, enzymes, and ion channels implicated in various diseases.

Investigate potential applications in oncology, where diazepane derivatives have shown cytotoxic activities against various tumor cell lines. researchgate.net

Explore utility in cardiovascular medicine, building on findings that related compounds can act as endothelin receptor antagonists or positive inotropic agents. nih.govresearchgate.net

Assess activity against targets in the central nervous system (CNS) beyond the 5-HT₆ receptor, including different subtypes of dopamine (B1211576) and serotonin (B10506) receptors, as well as targets for neurodegenerative diseases.

This broad-based screening approach could reveal unexpected biological activities and open up entirely new therapeutic avenues for this chemical class.

Table 2: Potential Biological Targets and Therapeutic Indications for Future Research

Potential Biological Target Associated Therapeutic Indication Rationale based on Related Compounds Reference 5-HT₆ Serotonin Receptor Cognitive Disorders (e.g., Alzheimer's Disease) Analogues are potent 5-HT₆ antagonists. openpharmaceuticalsciencesjournal.com GABAᴀ Receptors Anxiety, Seizures, Insomnia The core structure is related to benzodiazepines, which are known GABAᴀ modulators. [2, 8] Various Kinases / DNA Cancer Diazepane-containing compounds have demonstrated antitumor and cytotoxic activity. [12, 17] Endothelin Receptors (ETᴀ/ETʙ) Hypertension, Cardiovascular Disease Novel benzo[1,4]diazepin-2-one derivatives have shown potent antagonism. nih.gov Cardiac Ion Channels Heart Failure Certain diazepan-1-yl acetamides have exhibited positive inotropic effects. nih.gov

Development of Advanced in vitro Assay Systems for Mechanistic Elucidation

To fully understand how novel 3-(1,4-Diazepan-1-yl)aniline analogues exert their effects, future research must employ advanced in vitro assay systems. Moving beyond simple binding affinity assays is crucial for elucidating the precise mechanism of action, including functional activity, downstream signaling effects, and receptor subtype selectivity.

Currently, methodologies include radioligand binding assays to determine affinity (Ki) at specific receptors and preliminary functional assays. openpharmaceuticalsciencesjournal.comnih.gov However, a deeper mechanistic understanding will require the development and application of more sophisticated techniques, such as:

High-Throughput Functional Assays: Implementing automated, cell-based functional assays (e.g., measuring second messenger levels like cAMP or calcium flux) to determine whether a compound is an agonist, antagonist, or allosteric modulator.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., protein translocation, cytotoxicity, neurite outgrowth) upon compound treatment. This can provide a more holistic view of the compound's cellular effects.

Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the kinetics (on/off rates) and thermodynamics of the ligand-receptor interaction in real-time, providing insights beyond simple affinity.

Engineered Cell Lines: Using CRISPR or other gene-editing tools to create cell lines that express specific receptor subtypes or contain reporter genes. This allows for highly specific investigation of compound activity and selectivity.

These advanced systems will be critical for differentiating between compounds that may have similar binding affinities but possess distinct functional profiles, ultimately enabling the selection of candidates with the most desirable mechanism of action.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the optimization process for 3-(1,4-Diazepan-1-yl)aniline analogues. These computational tools can analyze vast and complex datasets to accelerate the design-make-test-analyze cycle, reduce costs, and improve the success rate of drug discovery. nih.govresearchgate.net

Future applications of AI/ML in this research area include:

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models using machine learning algorithms. chemisgroup.us These models can predict the biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. openpharmaceuticalsciencesjournal.com

Virtual Screening: Using AI-driven platforms to screen massive virtual libraries containing millions or billions of potential analogues against a validated structural model of the biological target. nih.gov

De Novo Drug Design: Employing generative AI models to design novel 3-(1,4-Diazepan-1-yl)aniline derivatives from scratch. These models can be trained to generate molecules that possess a desired set of properties, such as high potency, good selectivity, and favorable pharmacokinetics. researchgate.net

Process Optimization: Utilizing ML to optimize reaction conditions for the synthesis of lead compounds, leading to improved yields and reduced waste. humanjournals.com

By integrating AI and ML into the research workflow, scientists can more efficiently navigate the complex chemical space and accelerate the identification of high-quality drug candidates. nih.gov

Table 3: AI and Machine Learning Applications in Compound Optimization

AI/ML Application Description Potential Impact on Research Predictive QSAR/ADME ML algorithms build models to predict a compound's activity and pharmacokinetic properties from its structure. Reduces the number of compounds that need to be synthesized and tested; prioritizes candidates with higher success probability. Generative Models AI designs novel molecular structures optimized for specific properties (e.g., high target affinity, low toxicity). Accelerates the discovery of novel and patentable chemical matter with improved characteristics. Virtual High-Throughput Screening AI rapidly screens vast digital libraries of compounds to identify potential "hits" for a biological target. Significantly shortens the hit identification phase and reduces screening costs. Automated Data Analysis ML algorithms analyze complex data from high-content screens or other assays to identify patterns and insights. Improves the efficiency and accuracy of data interpretation, enabling faster decision-making.

Preclinical Development Considerations and Compound Profiling (excluding human trials)

Once a lead compound from the 3-(1,4-Diazepan-1-yl)aniline series is identified, it must undergo rigorous preclinical profiling to assess its potential as a drug candidate. This stage is critical for identifying compounds with a suitable balance of efficacy, safety, and pharmacokinetic properties to warrant further development. A key challenge highlighted in related compound series is that excellent in vitro affinity does not always translate to in vivo activity, often due to poor metabolic or pharmacokinetic properties. nih.gov

The essential preclinical profiling will include:

Pharmacokinetics (ADME):

In vitro ADME: Assessing properties like metabolic stability using liver microsomes, cell permeability (e.g., Caco-2 assays), plasma protein binding, and potential for cytochrome P450 inhibition.

In vivo PK: Characterizing the compound's profile in animal models (e.g., rodents) after oral and intravenous administration to determine key parameters such as bioavailability, half-life (t½), clearance (CL), and volume of distribution (Vd).